2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene
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Overview
Description
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene: is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a propylcyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and trans-4-propylcyclohexanol.
Reaction Conditions: The reaction involves the use of a suitable catalyst, such as a palladium-based catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Chemical Biology: The compound is utilized in studies involving molecular interactions and binding affinities, aiding in the design of new drugs and therapeutic agents.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and cyclohexyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene
- 2,3-Difluoro-1-propoxy-4-(trans-4-propylcyclohexyl)benzene
- 2,3-Difluoro-4-methyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
Comparison:
- Structural Differences: While these compounds share the difluoro and propylcyclohexyl groups, they differ in the substituents attached to the benzene ring (e.g., methoxy, propoxy, or biphenyl groups).
- Unique Properties: 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms, methyl group, and propylcyclohexyl group, which confer distinct chemical and physical properties.
- Applications: The unique structural features of this compound make it suitable for specific applications in materials science and pharmaceuticals, where its analogs may not be as effective.
Properties
IUPAC Name |
2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCUINHLSGSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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